1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone
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Overview
Description
1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is an organic compound that features a unique combination of azepane, triazole, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole moiety is often introduced via a click chemistry reaction, such as the Huisgen cycloaddition, between an alkyne and an azide.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions using thiol and haloalkane precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles and electrophiles under basic or acidic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the azepane or triazole rings.
Scientific Research Applications
1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or antifungal agent.
Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological processes involving azepane and triazole derivatives.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone involves interactions with molecular targets such as enzymes or receptors. The azepane ring may interact with hydrophobic pockets, while the triazole group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(piperidin-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Similar structure but with a piperidine ring instead of azepane.
1-(morpholin-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Contains a morpholine ring instead of azepane.
Uniqueness: 1-(azepan-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to piperidine or morpholine derivatives. This uniqueness can result in different biological activities and applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-14-9-12-13-11(14)17-8-10(16)15-6-4-2-3-5-7-15/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETLUZJWUVYPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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